Cas no 57962-58-0 (2,2-Dimethoxy-1-phenylethan-1-amine)
2,2-Dimethoxy-1-phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, a-(dimethoxymethyl)-
- 2,2-dimethoxy-1-phenylethan-1-amine
- 1-Phenyl-2,2-dimethoxyethylamine
- XAEPJGPTFHSUGJ-UHFFFAOYSA-N
- alpha-(Dimethoxymethyl)benzylamine
- Z1966400202
- 2,2-Dimethoxy-1-phenylethan-1-amine
-
- MDL: MFCD20693635
- Inchi: 1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3
- InChI Key: XAEPJGPTFHSUGJ-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1C=CC=CC=1)N)OC
Computed Properties
- Exact Mass: 181.11
- Monoisotopic Mass: 181.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 262.6±35.0 °C at 760 mmHg
- Flash Point: 121.7±33.2 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2,2-Dimethoxy-1-phenylethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Dimethoxy-1-phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B428490-10mg |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B428490-50mg |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B428490-100mg |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-196549-0.05g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 0.05g |
$205.0 | 2023-09-17 | |
| Enamine | EN300-196549-0.1g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 0.1g |
$306.0 | 2023-09-17 | |
| Enamine | EN300-196549-0.25g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 0.25g |
$438.0 | 2023-09-17 | |
| Enamine | EN300-196549-0.5g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 0.5g |
$691.0 | 2023-09-17 | |
| Enamine | EN300-196549-1.0g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 1g |
$884.0 | 2023-06-08 | |
| Enamine | EN300-196549-2.5g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 2.5g |
$1735.0 | 2023-09-17 | |
| Enamine | EN300-196549-5.0g |
2,2-dimethoxy-1-phenylethan-1-amine |
57962-58-0 | 93% | 5g |
$2566.0 | 2023-06-08 |
2,2-Dimethoxy-1-phenylethan-1-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2,2-Dimethoxy-1-phenylethan-1-amine
Comprehensive Analysis of 2,2-Dimethoxy-1-phenylethan-1-amine (CAS No. 57962-58-0): Properties, Applications, and Industry Trends
2,2-Dimethoxy-1-phenylethan-1-amine (CAS No. 57962-58-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This amine derivative combines a phenyl group with dimethoxy functionality, making it a versatile intermediate for synthesizing complex molecules. Its molecular formula C10H15NO2 and weight 181.23 g/mol position it as a valuable building block in medicinal chemistry.
Recent studies highlight the compound's role in developing central nervous system (CNS) targeting agents, aligning with growing interest in neuropharmacology. Researchers are exploring its potential as a precursor for Nootropic compounds, a trending topic in cognitive enhancement discussions. The dimethoxy-phenyl moiety exhibits interesting electronic properties that influence receptor binding affinity, making it relevant for drug discovery applications targeting neurotransmitter systems.
From a synthetic chemistry perspective, 57962-58-0 demonstrates remarkable stability under various reaction conditions. Its amine protection strategy using dimethoxy groups offers advantages in multi-step syntheses, particularly in peptide coupling reactions and heterocycle formation. The compound's solubility profile (moderate in polar organic solvents) makes it practical for laboratory-scale operations, while its crystalline form ensures reliable characterization.
Industry analysts note increasing patent activity involving 2,2-Dimethoxy-1-phenylethan-1-amine derivatives, particularly in bioconjugation techniques and prodrug development. This correlates with the pharmaceutical sector's focus on targeted drug delivery systems. The compound's structural flexibility allows modifications at both the aromatic ring and amine functionality, enabling creation of diverse structure-activity relationship (SAR) libraries.
Quality control protocols for CAS 57962-58-0 typically involve HPLC purity assessment (>98%) and comprehensive spectroscopic verification (NMR, MS). Storage recommendations emphasize protection from moisture at 2-8°C to maintain stability. Analytical data sheets frequently report characteristic IR absorptions at 3300 cm-1 (N-H stretch) and 1600 cm-1 (aromatic C=C), serving as important quality markers for researchers.
Emerging applications include its use in fluorescence labeling studies, where the phenylamine core serves as an electron donor in photoactive systems. Material scientists are investigating its incorporation into molecularly imprinted polymers for sensor development. These cutting-edge applications reflect broader trends in functional materials research and diagnostic technologies.
Safety evaluations classify 2,2-Dimethoxy-1-phenylethan-1-amine as requiring standard laboratory precautions. While not considered highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. The compound's environmental fate has been studied showing moderate biodegradability, with no significant bioaccumulation potential reported in ecotoxicological assessments.
Market intelligence suggests steady growth in demand for 57962-58-0, particularly from contract research organizations (CROs) and academic institutions. Pricing trends reflect its status as a low-volume specialty chemical, with procurement lead times varying by purity requirements. Several custom synthesis providers now include this compound in their catalogs, indicating expanding commercial interest.
Future research directions may explore its utility in asymmetric catalysis as a chiral auxiliary or in metal-organic frameworks (MOFs) construction. The compound's dual functionality (amine and ether) presents intriguing possibilities for supramolecular chemistry applications. These developments align with the chemical industry's focus on sustainable methodologies and atom-efficient processes.
For researchers considering 2,2-Dimethoxy-1-phenylethan-1-amine in their work, thorough literature review of recent publications (2018-2023) reveals novel synthetic applications. Key databases show increasing citations of CAS 57962-58-0 in contexts ranging from medicinal chemistry to materials science, underscoring its interdisciplinary relevance in contemporary scientific investigation.
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